molecular formula C25H24FN5O2 B2922696 7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-23-0

7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2922696
CAS RN: 1021210-23-0
M. Wt: 445.498
InChI Key: TWHGQEFLPVNGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Assays

One study focused on synthesizing derivatives related to this compound and assessing their in vitro receptor binding assay. These compounds were evaluated for their affinity constants towards D4, D2, and D3 receptors, indicating potential as dopamine D4 receptor ligands. This suggests a possible application in neurological research and drug development targeting dopaminergic pathways (Yang Fang-wei, 2013).

Antituberculosis Activity

Another study involved the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors incorporating a similar chemical structure. These compounds demonstrated significant antituberculosis activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis (V. U. Jeankumar et al., 2013).

Antipsychotic Potential

Research on conformationally restricted butyrophenones bearing similar chemical structures revealed compounds with affinity for dopamine and serotonin receptors. These findings suggest potential antipsychotic applications, with specific compounds showing promising in vitro and in vivo pharmacological profiles (E. Raviña et al., 2000).

Antagonist Activity

Compounds with a bicyclic structure related to the given chemical were synthesized and tested for their antagonist activity against 5-HT2 receptors. One compound in particular demonstrated potent 5-HT2 antagonist activity, indicating potential for the development of novel therapeutic agents targeting serotonin receptors (Y. Watanabe et al., 1992).

Anticancer Activity

A study on novel fluoro-substituted compounds related to this structure reported significant anticancer activity against lung cancer cell lines at low concentrations, suggesting potential applications in cancer therapy (A. G. Hammam et al., 2005).

properties

IUPAC Name

7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-28-16-21(23-22(17-28)25(33)31(27-23)20-5-3-2-4-6-20)24(32)30-13-11-29(12-14-30)15-18-7-9-19(26)10-8-18/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGQEFLPVNGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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